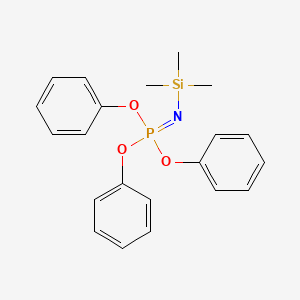
Triphenyl N-(trimethylsilyl)phosphorimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl N-(trimethylsilyl)phosphorimidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the broader class of phosphoramidates, which are known for their diverse applications in organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl N-(trimethylsilyl)phosphorimidate typically involves the reaction of triphenylphosphine with trimethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group . The general reaction scheme is as follows:
Ph3P+ClSiMe3→Ph3PNSiMe3+HCl
where Ph represents a phenyl group and Me represents a methyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactors to control reaction conditions precisely, leading to high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: Triphenyl N-(trimethylsilyl)phosphorimidate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted by other nucleophiles, leading to the formation of different phosphorimidate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidate derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Triphenyl N-(trimethylsilyl)phosphorimidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Triphenyl N-(trimethylsilyl)phosphorimidate involves the formation of a stable P-N bond. This bond is crucial for its reactivity and stability. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through its phosphorus atom . The pathways involved in its reactions often include nucleophilic substitution and coordination with metal centers .
Comparación Con Compuestos Similares
Triphenylphosphine: A common reagent in organic synthesis, known for its use in the Wittig reaction.
Trimethylsilyl Chloride: Used in the protection of hydroxyl groups in organic synthesis.
Phosphoramidates: A broader class of compounds with similar P-N bonds, used in various applications.
Uniqueness: Triphenyl N-(trimethylsilyl)phosphorimidate is unique due to its combination of a triphenylphosphine moiety and a trimethylsilyl group. This combination imparts specific reactivity and stability, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
63389-81-1 |
|---|---|
Fórmula molecular |
C21H24NO3PSi |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
triphenoxy(trimethylsilylimino)-λ5-phosphane |
InChI |
InChI=1S/C21H24NO3PSi/c1-27(2,3)22-26(23-19-13-7-4-8-14-19,24-20-15-9-5-10-16-20)25-21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clave InChI |
HDEBJZDZNFLXRZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N=P(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
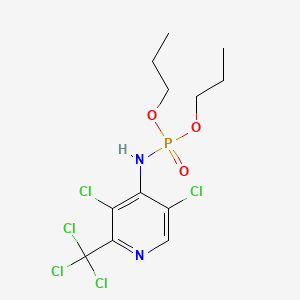

![{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid](/img/structure/B14515025.png)
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
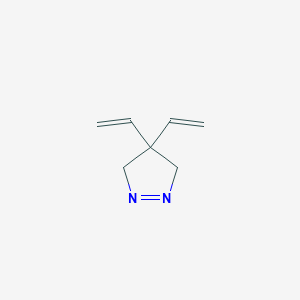

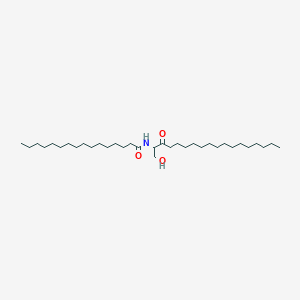
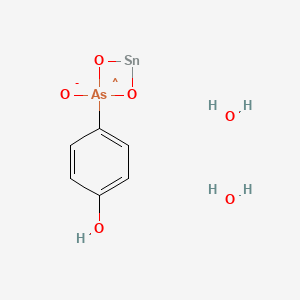
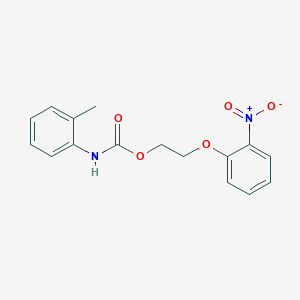

![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
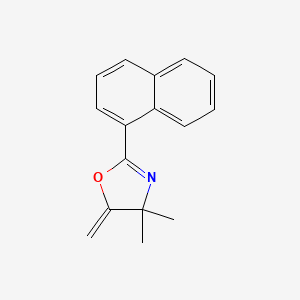
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
